3,3-Dimethylglutaric anhydride
Description
3,3-Dimethylglutaric anhydride (CAS: Not explicitly provided; molecular formula: $ \text{C}7\text{H}{10}\text{O}_3 $) is a cyclic anhydride derived from 3,3-dimethylglutaric acid. It is widely used in organic synthesis as an acylating agent, particularly in esterification and annulation reactions. Its structure features two methyl groups at the 3-position of the glutaric acid backbone, which sterically and electronically influence its reactivity. Key applications include the synthesis of macrocyclic diesters in pyrrolizidine alkaloid research and the preparation of anti-HIV triterpenoid derivatives via 3-O-acylation .
Properties
IUPAC Name |
4,4-dimethyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQFTSZBHDYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063327 | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-82-1 | |
| Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3-Dimethylglutaric anhydride | |
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| Record name | 3,3-Dimethylglutaric anhydride | |
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| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
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| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
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| Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |
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| Record name | 3,3-DIMETHYLGLUTARIC ANHYDRIDE | |
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Preparation Methods
Synthesis of 3,3-Dimethylglutaric Acid via Ozonolysis
The foundational step in this route involves converting dimedone (5,5-dimethylcyclohexane-1,3-dione) into 3,3-dimethylglutaric acid through ozonolysis. As detailed in patent EP0065706B1, dimedone undergoes ozonolysis in an inert solvent (e.g., methanol, ethyl acetate) at temperatures between -10°C and +20°C . The ozone addition product is subsequently hydrolyzed using boiling water or alcoholysis with methanol or ethanol in the presence of a mineral acid catalyst (e.g., sulfuric acid).
Key Reaction Conditions:
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Ozonolysis Temperature : -10°C to +20°C
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Hydrolysis Medium : Boiling water or alcohol (methanol/ethanol)
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Catalyst : H₂SO₄ (0.5–1.0 wt%)
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Reaction Time : 3–5 hours for hydrolysis/alcoholysis
Example 1 (Patent EP0065706B1):
A solution of 22.64 g dimedone in methanol was ozonolyzed at -2°C to 0°C , followed by hydrolysis in boiling water. The crude 3,3-dimethylglutaric acid obtained had 85% purity (GC) , which increased to 98% after washing with toluene and hexane.
Theoretical Dehydration Process:
-
Heating with Acetic Anhydride :
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Conditions : Reflux (~140°C) for 4–6 hours.
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Yield : ~70–80% (estimated based on analogous reactions).
-
-
Catalytic Dehydration with P₂O₅ :
Electrochemical Dehydration of 3,3-Dimethylglutaric Acid
Direct Synthesis via Electrolysis
A groundbreaking method reported in 2024 utilizes electrochemical dehydration to convert 3,3-dimethylglutaric acid directly into its cyclic anhydride. This approach eliminates traditional dehydrating agents, leveraging an electrolytic cell with a thiocyanate-based electrolyte and a graphite electrode .
Reaction Mechanism:
-
Oxidation at the Anode :
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Hydrogen Evolution at the Cathode :
Key Parameters:
-
Voltage : 3.0–4.0 V
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Electrolyte : 0.1 M KSCN in acetonitrile/water (9:1)
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Temperature : 25°C
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Reaction Time : 6–8 hours
Performance Data:
| Substrate | Yield (NMR) | Purity (HPLC) |
|---|---|---|
| 3,3-Dimethylglutaric acid | 68% | 95% |
This method achieved 68% NMR yield with high selectivity, avoiding decarboxylation side reactions common in Kolbe electrolysis. Isotope labeling () confirmed the anhydride’s formation via intramolecular dehydration.
Comparative Analysis of Methods
Efficiency and Scalability
| Parameter | Ozonolysis Route | Electrochemical Route |
|---|---|---|
| Reaction Time | 8–10 hours | 6–8 hours |
| Yield | 85–90% (acid) | 68% (anhydride) |
| Purity | 98% (acid) | 95% (anhydride) |
| Catalyst/Toxicity | H₂SO₄ (corrosive) | KSCN (low toxicity) |
| Scalability | Industrial-scale | Lab-scale optimized |
Practical Considerations
-
Ozonolysis Route : Requires handling ozone generators and corrosive acids, posing safety challenges. However, it benefits from established industrial protocols.
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Electrochemical Route : Offers a greener profile with fewer hazardous byproducts but currently lacks large-scale validation.
Optimization Strategies
Enhancing Ozonolysis Efficiency
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylglutaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,3-dimethylglutaric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Alcoholysis: Requires an alcohol and a catalyst such as sulfuric acid, performed under reflux conditions.
Aminolysis: Involves the use of primary or secondary amines, often conducted at elevated temperatures.
Major Products Formed:
Hydrolysis: 3,3-Dimethylglutaric acid.
Alcoholysis: Corresponding esters of 3,3-dimethylglutaric acid.
Aminolysis: Amides derived from 3,3-dimethylglutaric acid.
Scientific Research Applications
Chemical Synthesis
1. Synthesis of Derivatives
DMGA serves as a crucial reagent in the synthesis of various derivatives, including piscidinol A derivatives, which exhibit inhibitory effects on HIV-1 protease. This property makes DMGA a valuable compound in medicinal chemistry aimed at developing antiviral agents .
2. Intermediates in Pesticide Production
DMGA and its esters are intermediates in the production of pesticides. The synthesis process is often simplified to enhance purity while minimizing complex purification steps. This efficiency is crucial for large-scale production in agricultural chemistry .
Thermochemical Properties
Recent studies have focused on the thermochemical properties of DMGA, which are critical for its application in various fields. The standard molar enthalpy of formation has been calculated for both crystalline and gas phases using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for understanding the stability and reactivity of DMGA under different conditions .
Pharmaceutical Applications
1. Cryoprotectant for Sperm Preservation
A study evaluated the efficacy of DMGA when combined with poly-L-lysine as a cryoprotectant for porcine spermatozoa. The results indicated improved viability and motility after thawing, suggesting potential applications in reproductive biotechnology and animal husbandry .
2. Myocardial Imaging Agent
DMGA has been investigated as a radiolabeled agent for myocardial imaging. Its derivatives showed promising results in terms of myocardial uptake and retention, making it suitable for non-invasive imaging techniques in cardiovascular diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 3,3-dimethylglutaric anhydride involves its reactivity as an anhydride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of acids, esters, and amides, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon atoms in the anhydride group, which are susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Anhydrides
Structural and Molecular Properties
The reactivity and physical properties of cyclic anhydrides are highly dependent on substituent positions and steric effects. Below is a comparative analysis of 3,3-dimethylglutaric anhydride with its analogs:
Key Observations :
- Steric Effects : Symmetric 3,3-dimethyl substitution reduces steric strain compared to 2,2-dimethyl analogs, enabling more efficient reactions in certain cases .
- Solubility : Bulky substituents (e.g., silyl groups in 3-(tert-butyldimethylsilyloxy)glutaric anhydride) improve solubility in organic solvents, whereas this compound is more polar .
Esterification and Acylation
- This compound: Used to synthesize 3-O-acyl derivatives of cycloartane triterpenoids with anti-HIV activity. Requires a 10-fold molar excess for complete reaction, yielding 15–20% aglycone recovery .
- 3-Methylglutaric Anhydride : Demonstrates lower steric hindrance, leading to faster acylation rates in azadiene annulation reactions compared to 3,3-dimethyl analogs .
- 2,2-Dimethylglutaric Anhydride : Higher steric hindrance near the carbonyl group reduces reactivity in nucleophilic acyl substitutions .
Macrocyclic Diester Formation
- This compound : Forms macrocyclic diesters with pyrrolidine derivatives but with low yields (10% in synthanecine A synthesis) due to competing side reactions .
- Diglycolic Anhydride : More flexible structure enables higher yields in macrocyclization, as seen in comparative studies .
Annulation Reactions
Case Studies and Reaction Outcomes
- Anti-HIV Derivative Synthesis: this compound was critical in modifying triterpenoids, outperforming diglycolic and tetramethyleneglutaric anhydrides in regioselectivity .
- Failed Macrocyclization : Attempts to form (±)-6,1-0,0-(3,3-dimethylglutaryl)pyrrolidine adducts resulted in unisolable products, highlighting limitations in steric tolerance .
- High-Yield Amidation: Reacting this compound with azepane yielded 90% mono-azepane amide, demonstrating superior efficiency in amide bond formation .
Biological Activity
3,3-Dimethylglutaric anhydride (DMGA) is an organic compound with notable biological activity, particularly in biochemical applications and food science. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 142.154 g/mol
- CAS Number : 4160-82-1
- IUPAC Name : 3,3-dimethylpentanedioic anhydride
Biological Activity Overview
- Enzyme Inhibition : DMGA has been studied for its effects on enzyme activity. Notably, it was found to decrease lysozyme activity when treated with potassium persulfate or DMGA itself. This suggests a potential role in modulating enzymatic reactions in biological systems .
- Thermal Properties and Stability : Research indicates that DMGA undergoes several thermal transitions, which can affect its stability and reactivity in biological contexts. The compound exhibits endothermic points at specific temperatures (352.76 K, 356.98 K, and 397.15 K), indicating changes in its physical state that may influence its biological interactions .
- Metabolic Role : As a derivative of glutaric acid, DMGA is implicated in metabolic pathways involving branched-chain fatty acids. Its structure allows it to participate in various biochemical processes, including energy metabolism and cellular signaling .
Enzymatic Studies
In a study examining the effect of DMGA on lysozyme activity, it was noted that the compound significantly inhibited enzyme function at certain concentrations. This inhibition could be exploited in food preservation techniques to control microbial growth by targeting specific enzymes involved in cell wall synthesis .
A detailed analysis of the thermochemical properties of DMGA revealed insights into its stability and reactivity:
- The standard molar enthalpy of formation was calculated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- The results indicated that DMGA has a relatively high enthalpy of sublimation and vaporization, which may influence its behavior under physiological conditions .
Case Study 1: Food Science Application
In food science, DMGA has been investigated for its potential as a preservative due to its ability to inhibit specific enzymes that contribute to spoilage. The application of DMGA in food processing has shown promise in extending shelf life by maintaining the integrity of cellular structures during storage .
Case Study 2: Biochemical Control Systems
Research on postharvest fruit preservation highlighted the role of DMGA as an inhibitor of enzymatic activity related to ripening and senescence. By modulating enzyme functions, DMGA contributes to maintaining the quality of fresh produce during storage and transport .
| Property | Value |
|---|---|
| Molecular Weight | 142.154 g/mol |
| Enthalpy of Formation (solid) | TBD |
| Enthalpy of Formation (gas) | TBD |
| Melting Point | TBD |
| Endothermic Transition Points | 352.76 K, 356.98 K, 397.15 K |
Table 2: Enzyme Activity Inhibition by DMGA
| Treatment | Lysozyme Activity (%) |
|---|---|
| Control | 100 |
| Potassium Persulfate + DMGA | Decreased |
Q & A
Basic: What experimental methods are recommended to characterize the purity and structural integrity of 3,3-dimethylglutaric anhydride?
Answer:
Key characterization methods include:
- Melting Point Analysis : Determine purity via observed melting range (122–126°C) compared to literature values .
- Spectroscopic Techniques : Use -NMR and -NMR to confirm the molecular structure (e.g., characteristic peaks for the anhydride carbonyl groups and dimethyl substituents).
- Elemental Analysis : Verify molecular formula (CHO) and purity (≥97%) .
- HPLC or GC-MS : Quantify impurities, especially residual acids or moisture-sensitive degradation products .
Basic: What are the critical thermodynamic properties of this compound, and how are they measured?
Answer:
Key properties include:
These values are critical for reaction design (e.g., selecting solvent systems or thermal stability assessments).
Advanced: How does steric hindrance in this compound influence its reactivity in annulation reactions with 1,3-azadienes?
Answer:
The dimethyl groups at the 3,3-positions create steric bulk, reducing reactivity in cycloadditions. For example:
- In 1,3-azadiene-anhydride annulations, this compound fails to react even at 150°C, while 2,2-dimethylglutaric anhydride reacts efficiently at 110°C due to reduced steric clash .
- Mitigation Strategies :
- Use electron-deficient 1,3-azadienes to enhance electrophilicity.
- Explore Lewis acid catalysts (e.g., AlCl) to lower activation barriers .
Advanced: How can this compound be applied in bioconjugation or protein modification?
Answer:
The anhydride acts as a bifunctional linker for amine or hydroxyl groups:
- Protein Modification : React with lysine residues under mild aqueous conditions (pH 7–9) to introduce hydrophobic moieties. For example, methylated analogs enhance thermal stability of egg white proteins .
- Methodology :
- Monitor reaction progress via MALDI-TOF MS to track mass shifts.
- Optimize molar ratios to avoid over-modification and precipitation .
Advanced: What factors govern the thermal properties of poly(ester-amide)s synthesized from this compound?
Answer:
In copolymerization with bis(2-oxazoline)s and diols:
- Steric Effects : The 3,3-dimethyl groups increase chain rigidity, raising glass transition temperatures ().
- Monomer Flexibility : Aliphatic diols (e.g., 1,6-hexanediol) yield lower (~50°C), while cyclic diols (e.g., 1,4-cyclohexanedimethanol) increase (~90°C) .
- Analytical Tools : Use DSC for determination and FTIR to confirm ester/amide bond formation .
Advanced: How should researchers resolve contradictions in reported reactivity of this compound across studies?
Answer:
Discrepancies arise from:
- Steric vs. Electronic Effects : Some studies emphasize steric hindrance (e.g., failed annulations ), while others highlight electronic activation in specific solvents (e.g., DMF ).
- Experimental Validation :
- Perform control reactions with analogous anhydrides (e.g., 3-methylglutaric or glutaric anhydride).
- Use computational modeling (DFT) to compare transition-state energies .
Advanced: What role does this compound play in epoxy curing systems?
Answer:
In epoxy-anhydride thermosets:
- Curing Mechanism : Reacts with glycerol diglycidyl ether via nucleophilic ring-opening, forming ester linkages.
- Kinetic Studies : Use isothermal DSC to determine activation energy () and cure kinetics.
- Material Properties : The dimethyl groups enhance hydrophobicity, improving moisture resistance in coatings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
